molecular formula C10H16O B048126 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) CAS No. 119479-37-7

7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)

Cat. No. B048126
M. Wt: 152.23 g/mol
InChI Key: JVQQTQFGLBPBSV-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI), also known as limonene oxide, is a cyclic terpene oxide that is commonly found in essential oils of citrus fruits. It has been widely studied for its various biological and pharmacological properties, including its potential as an anti-cancer agent.

Mechanism Of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) oxide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. It may also induce apoptosis by activating certain proteins that are involved in this process.

Biochemical And Physiological Effects

Limonene oxide has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes involved in inflammation and oxidative stress. It has also been shown to have a positive effect on lipid metabolism, reducing cholesterol levels and improving insulin sensitivity.

Advantages And Limitations For Lab Experiments

One advantage of using 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) oxide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, its low solubility in water can make it difficult to work with in certain experimental settings.

Future Directions

Future research on 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) oxide could focus on its potential as a treatment for other types of cancer, as well as its effects on other physiological systems such as the immune system and the nervous system. Additionally, further studies could investigate the optimal dosage and delivery methods for this compound, as well as its potential interactions with other drugs and supplements.

Synthesis Methods

Limonene oxide can be synthesized through the epoxidation of 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI), which is a major component of citrus essential oils. The most commonly used method for this synthesis is the reaction of 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) with a peracid, such as m-chloroperbenzoic acid, in the presence of a catalyst.

Scientific Research Applications

Limonene oxide has been studied for its potential as an anti-cancer agent, particularly in the treatment of breast cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for chronic diseases such as arthritis and cardiovascular disease.

properties

CAS RN

119479-37-7

Product Name

7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h4,7,9H,5-6H2,1-3H3/t9-,10+/m0/s1

InChI Key

JVQQTQFGLBPBSV-VHSXEESVSA-N

Isomeric SMILES

CC(C)C1=CC[C@@]2([C@H](C1)O2)C

SMILES

CC(C)C1=CCC2(C(C1)O2)C

Canonical SMILES

CC(C)C1=CCC2(C(C1)O2)C

synonyms

7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)

Origin of Product

United States

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